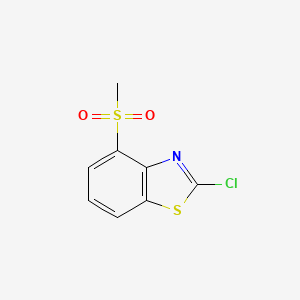

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole

CAS No.: 1105189-51-2

Cat. No.: VC2786560

Molecular Formula: C8H6ClNO2S2

Molecular Weight: 247.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105189-51-2 |

|---|---|

| Molecular Formula | C8H6ClNO2S2 |

| Molecular Weight | 247.7 g/mol |

| IUPAC Name | 2-chloro-4-methylsulfonyl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C8H6ClNO2S2/c1-14(11,12)6-4-2-3-5-7(6)10-8(9)13-5/h2-4H,1H3 |

| Standard InChI Key | GIRDTLZWRYCEMO-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)Cl |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)Cl |

Introduction

Chemical Structure and Properties

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is a heterocyclic compound characterized by a benzothiazole core with specific functional group modifications. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, creating a bicyclic structure. This particular derivative features a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position, which significantly influence its chemical behavior and biological properties .

Physical and Chemical Properties

The key physicochemical properties of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole

The compound's structure contributes to its unique chemical reactivity. The chlorine atom at position 2 makes it susceptible to nucleophilic substitution reactions, while the methylsulfonyl group enhances its solubility in polar solvents and can participate in various chemical transformations.

Biological Activities

While specific biological activity data for 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is limited in the literature, the biological potential can be inferred from studies of structurally similar benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine and sulfonyl moieties (as found in 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole), has been associated with enhanced antimicrobial activity .

Studies have shown that 2-substituted benzothiazoles with various functional groups exhibit activity against organisms such as:

Antitubercular Activity

Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains. The halogenated benzothiazoles, similar to 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole, have demonstrated inhibitory effects against both H37Rv and MDR-MTB strains .

Other Biological Activities

Based on the activities of related benzothiazole compounds, 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole may potentially exhibit:

-

Antidiabetic properties

-

Anti-inflammatory effects

-

Anticonvulsant activity

-

Antiviral properties

Structure-Activity Relationships

The biological activity of benzothiazole derivatives like 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is significantly influenced by their structural features.

Influence of Substituents

Studies on structure-activity relationships of benzothiazole compounds have provided insights into how different substituents affect biological activity:

-

Position 2 substitution: The chlorine atom at position 2 in 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole likely contributes to its potential biological activity. For instance, 2-chloro analogs of benzothiazole-phenyl compounds have shown IC₅₀ values of 7 nM and 9.6 nM for human FAAH and human sEH enzymes, respectively .

-

Methylsulfonyl group: The presence of a methylsulfonyl group at position 4 enhances the compound's polarity and potentially its interaction with biological targets. Sulfonyl-containing benzothiazole compounds have demonstrated biological activities against various targets .

Comparison with Related Compounds

Table 2 compares 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole with structurally related compounds.

Table 2: Comparison of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole with Related Compounds

Applications in Research and Industry

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole and related benzothiazole derivatives find applications in various fields of research and industry.

Pharmaceutical Research

This compound has potential applications in pharmaceutical research, particularly for:

-

Drug discovery programs: As a potential lead compound for developing new antimicrobial, anticancer, or antitubercular drugs .

-

Structure-activity relationship studies: For understanding how functional group modifications affect biological activity .

-

Enzyme inhibition studies: For investigating interactions with target enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) .

Synthetic Chemistry

In synthetic chemistry, 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole can serve as:

-

Synthetic intermediate: For preparing more complex heterocyclic compounds through functionalization at the reactive chlorine position.

-

Building block: For the synthesis of novel benzothiazole-based libraries for biological screening.

Materials Science

Benzothiazole derivatives have applications in materials science, including:

-

Organic electronics: Related compounds like 2,1,3-benzothiadiazole are used as electron-accepting units in organic solar cells .

-

Fluorescent probes: Due to the optical properties of the benzothiazole core, these compounds can be utilized as fluorescent markers or sensors .

Current Research Trends and Future Perspectives

Research on benzothiazole compounds like 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole continues to evolve, with several emerging trends:

Medicinal Chemistry Research

Current research focuses on:

-

Dual-target inhibitors: Development of benzothiazole derivatives that can simultaneously inhibit multiple enzymes or biological targets. For example, dual sEH/FAAH inhibitors based on benzothiazole-phenyl scaffolds have shown promising results in pain management .

-

Anti-resistant microbial agents: Investigation of benzothiazole derivatives against drug-resistant pathogens, particularly multi-drug resistant tuberculosis .

-

Targeted cancer therapies: Research on benzothiazole derivatives targeting specific enzymes like BRAF and VEGFR-2, with compounds showing IC₅₀ values similar to established drugs such as sorafenib .

Future Research Directions

Potential future research directions for 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole may include:

-

Comprehensive structure-activity relationship studies: Systematic investigation of how modifications to the 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole scaffold affect biological activity.

-

Target identification: Determination of specific biological targets and mechanisms of action.

-

Development of improved synthetic methods: Research into more efficient, environmentally friendly synthesis routes, possibly utilizing green chemistry principles or continuous flow chemistry.

-

Combination therapies: Investigation of potential synergistic effects when used in combination with established drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume